Product packaging for Iriflophenone 3-C-beta-D-glucopyranoside(Cat. No.:)

Iriflophenone 3-C-beta-D-glucopyranoside

Cat. No.: B8236751
M. Wt: 408.4 g/mol
InChI Key: BZYKNVLTMWYEFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Iriflophenone 3-C-beta-D-glucopyranoside (CAS 104669-02-5) is a naturally occurring benzophenone derivative sourced from various plants, including Dryopteris ramosa , Cyclopia genistoides , and Aquilaria species . This compound is provided strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal applications. Researchers value this compound for its significant and multifaceted bioactivities. It demonstrates promising antibacterial properties , particularly against gastrointestinal tract pathogens. Studies show strong efficacy against Klebsiella pneumoniae (MIC = 31.1 ± 7.2 µg/mL), Staphylococcus aureus , and Escherichia coli , highlighting its potential as a lead compound for developing natural antibiotic agents for gastrointestinal infections . Furthermore, it exhibits potent antidiabetic activity through the inhibition of α-glucosidase, an effect reported to be stronger than the standard drug acarbose, making it a valuable tool for metabolic disease research . Its antioxidant mechanism is distinctive; while it presents no radical scavenging ability against DPPH, it effectively scavenges ABTS⁺ and peroxyl radicals (TEAC ABTS of 1.04 and TEAC ORAC of 3.61) . Additional research areas include anti-inflammatory potential, with studies indicating inhibition of IL-1α and IL-8 cytokines . The compound's cytotoxicity is significantly low (LD50 = 10.037 ± 2.8 µg/mL in brine shrimp lethality tests), suggesting a favorable safety profile for further investigative studies .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H20O10 B8236751 Iriflophenone 3-C-beta-D-glucopyranoside

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-hydroxyphenyl)-[2,4,6-trihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O10/c20-6-11-15(25)17(27)18(28)19(29-11)13-10(23)5-9(22)12(16(13)26)14(24)7-1-3-8(21)4-2-7/h1-5,11,15,17-23,25-28H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZYKNVLTMWYEFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=C(C=C(C(=C2O)C3C(C(C(C(O3)CO)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isolation, Characterization, and Structural Elucidation of Iriflophenone 3 C Beta D Glucopyranoside

Methodologies for Extraction and Purification from Plant Sources

The isolation of Iriflophenone (B49224) 3-C-beta-D-glucopyranoside from plant matrices is a multi-step process that begins with solvent extraction followed by several stages of purification to yield the pure compound. The specific techniques employed can vary depending on the plant source and the scale of isolation.

Chromatography is central to the purification of Iriflophenone 3-C-beta-D-glucopyranoside. Researchers utilize a sequence of chromatographic methods to separate the target compound from a complex mixture of plant metabolites.

From the aqueous fraction of Dryopteris ramosa, the isolation process involves an initial separation using column chromatography on Sephadex LH-20, a size-exclusion resin effective for separating natural products. mdpi.comnih.gov. This is followed by Medium Pressure Liquid Chromatography (MPLC) on silica gel, which separates compounds based on polarity, to further refine the fractions containing the target molecule mdpi.comnih.gov.

In studies involving Cyclopia genistoides, a different combination of advanced chromatographic techniques has been employed. High-Performance Counter-Current Chromatography (HPCCC) is used as a key purification step chemfaces.com. HPCCC is a liquid-liquid chromatography technique that avoids the use of solid stationary phases, often leading to higher recovery and purity. The final purification is then achieved using semi-preparative High-Performance Liquid Chromatography (HPLC), which offers high resolution to isolate the compound to a high degree of purity chemfaces.com.

Alongside advanced chromatographic systems, other separation methods play a crucial role. In the isolation from Cyclopia genistoides, an initial fluid-fluid extraction is used to partition compounds between immiscible solvents, providing a crude separation based on differential solubility chemfaces.com.

For the purification of the compound from Dryopteris ramosa, Preparative Thin-Layer Chromatography (TLC) serves as the final step mdpi.comnih.gov. This technique allows for the physical separation of the compound from any remaining minor impurities on a solid plate, yielding the pure this compound nih.gov.

Spectroscopic and Spectrometric Techniques for Definitive Structural Elucidation

Once isolated, the precise chemical structure of this compound is determined using a suite of spectroscopic and spectrometric methods. These techniques provide detailed information about the molecule's connectivity, stereochemistry, and elemental composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules. Both ¹H (proton) and ¹³C (carbon) NMR are used to map the complete carbon-hydrogen framework.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. For this compound, the spectrum shows distinct signals corresponding to the aromatic protons of the benzophenone (B1666685) core and the protons of the glucopyranoside moiety nih.govsemanticscholar.org.

Table 1: ¹H NMR Spectroscopic Data for this compound (400 MHz, MeOD-d4) nih.govsemanticscholar.org.

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-137.61s
H-97.59s
H-126.78s
H-106.75s
H-35.94s
H-1'4.88d9.88
H-2'3.89m
H-6'3.84d1.96
H-4'3.48m
H-3'3.44m
H-5'3.35m

¹³C NMR data complements the proton data by identifying the chemical shift of each carbon atom, confirming the benzophenone and glucose structures. Two-dimensional NMR experiments (such as HSQC and HMBC) are used to correlate the proton and carbon signals, allowing for unambiguous assignment of the entire molecular structure.

Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of the compound. Using Electrospray Ionization Time-of-Flight (ESI-TOF/MS) analysis in positive ion mode, this compound shows a molecular ion peak [M+H]⁺ at an m/z (mass-to-charge ratio) of 409 mdpi.comresearchgate.net. This corresponds to a molecular formula of C₁₉H₂₀O₁₀, with a molecular weight of 408.36 medchemexpress.com.

Further analysis of the fragmentation pattern in the mass spectrum provides additional structural confirmation. The fragmentation scheme reveals characteristic losses of the glucopyranoside unit, which is consistent with the proposed C-glycosidic linkage mdpi.comresearchgate.net.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule, which is characteristic of its chromophore system. The UV-Vis spectrum of this compound, recorded using a Diode-Array Detector (DAD), shows two main absorption maxima (λmax) mdpi.comnih.gov.

Table 2: UV-Vis Spectroscopic Data mdpi.comnih.gov.

Bandλmax (nm)
Band I298
Band II210

These absorption bands are characteristic of the benzophenone chromophore, which contains multiple hydroxyl and carbonyl groups, contributing to its specific electronic structure mdpi.comnih.gov.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable analytical technique used to identify the functional groups present in a molecule. The principle of IR spectroscopy is based on the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups absorb infrared radiation at characteristic frequencies, resulting in a unique spectral fingerprint for each compound.

In the broader context of characterizing benzophenone glucosides, IR spectroscopy serves to confirm the presence of key structural features. For a compound like this compound, an IR spectrum would be expected to show characteristic absorption bands for the hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) functional groups, as well as the C-O bonds within the glucopyranoside moiety.

Although a specific data table for this compound cannot be provided due to the lack of available experimental data in the public domain, a general representation of the expected IR absorption regions for the functional groups present in the molecule is outlined below. This hypothetical data is based on the known absorption ranges for similar compounds.

Hypothetical Infrared (IR) Spectroscopy Data for this compound

Wave Number (cm⁻¹)Functional GroupVibrational Mode
3500-3200 (broad)O-H (phenolic and alcoholic)Stretching
3000-2850C-H (aromatic and aliphatic)Stretching
~1650C=O (benzophenone ketone)Stretching
1600-1450C=C (aromatic ring)Stretching
1260-1000C-O (ethers and alcohols)Stretching

Biosynthesis and Biotransformation Pathways of Iriflophenone 3 C Beta D Glucopyranoside

Proposed Biosynthetic Pathways in Source Plant Species

The formation of Iriflophenone (B49224) 3-C-beta-D-glucopyranoside is a specialized metabolic pathway that combines elements from general phenylpropanoid and polyketide biosynthesis. While the precise enzymatic steps may vary slightly between species such as Aquilaria spp., Mangifera indica, Cyclopia genistoides, and Dryopteris ramosa, the fundamental pathway is conserved. ijpsr.commdpi.comnih.gov

The iriflophenone aglycone, 2,4,4',6-tetrahydroxybenzophenone, is the structural backbone of the final compound. Its biosynthesis is proposed to originate from two primary metabolic pathways: the shikimate pathway and the malonate pathway.

The shikimate pathway provides a C6-C3 unit, typically in the form of p-coumaroyl-CoA, derived from the amino acid phenylalanine. The malonate pathway supplies three C2 units in the form of malonyl-CoA. The key enzymatic reaction is a condensation of these precursors, catalyzed by a type III polyketide synthase known as benzophenone (B1666685) synthase (BPS). frontiersin.orgresearchgate.net This enzyme facilitates a decarboxylative condensation of one molecule of a benzoyl-CoA derivative (such as 4-hydroxybenzoyl-CoA) with three molecules of malonyl-CoA to form the characteristic diaryl ketone core of benzophenones. frontiersin.orgresearchgate.net While BPS from some species utilizes benzoyl-CoA to produce 2,4,6-trihydroxybenzophenone, variations of the enzyme and subsequent hydroxylation steps can lead to the specific 2,4,4',6-tetrahydroxy arrangement of the iriflophenone core. researchgate.netnih.govthieme-connect.com

Table 1: Proposed Precursors and Key Enzyme in Iriflophenone Core Biosynthesis

ComponentRole in PathwayMetabolic Origin
4-Hydroxybenzoyl-CoAStarter molecule (C6-C1 unit)Shikimate Pathway
Malonyl-CoA (x3)Extender units (3 x C2 units)Malonate Pathway
Benzophenone Synthase (BPS)Catalyzes condensation reactionEnzyme (Type III PKS)

The defining step in the biosynthesis of Iriflophenone 3-C-beta-D-glucopyranoside is the attachment of a glucose molecule to the carbon-3 position of the iriflophenone core via a carbon-carbon (C-C) bond. This process, known as C-glycosylation, is catalyzed by a specific class of enzymes called C-glycosyltransferases (CGTs). nih.gov

These enzymes belong to the broader family of UDP-dependent glycosyltransferases (UGTs), which utilize an activated sugar donor, typically UDP-glucose. nih.govexpasy.org The CGT enzyme facilitates the electrophilic substitution of a proton on the electron-rich aromatic ring of the iriflophenone acceptor with the glucosyl cation derived from UDP-glucose. nih.gov This results in the formation of a stable C-glycosidic bond, which is notably more resistant to enzymatic and chemical hydrolysis compared to the more common O-glycosidic bonds. While the specific CGT responsible for producing this compound in the mentioned plant species has not been definitively isolated and characterized, research on CGTs in other plants provides a clear model for this enzymatic reaction. nih.govrsc.org For instance, a benzophenone C-glycosyltransferase has been identified in Mangifera indica. rsc.org

Investigation of Environmental and Physiological Factors Influencing Accumulation

The concentration of this compound in plants is not static and can be significantly influenced by a range of environmental and physiological factors. As a secondary metabolite, its production is often linked to the plant's response to its environment and developmental stage.

Research on Cyclopia genistoides (honeybush) has shown that harvest time, which correlates with seasonal environmental changes, strongly affects the accumulation of this compound. Harvesting during the summer, a period associated with high solar radiation, elevated temperatures, and potential water deficit, results in the highest levels of this compound in the leaves. In contrast, levels are lower in other seasons. This suggests that abiotic stressors like high light and drought can trigger the upregulation of the biosynthetic pathway, possibly as a protective mechanism.

Furthermore, physiological factors such as genetics (seed source) and agricultural practices (harvest interval) play a crucial role. Studies have demonstrated that the genetic background of the plant material significantly determines the potential for accumulation. For example, seeds sourced from specific wild populations of C. genistoides can lead to plants with inherently higher xanthone (B1684191) and benzophenone content. Additionally, the frequency of harvesting can influence compound levels, with annual harvesting potentially promoting higher yields compared to longer intervals between harvests. In Mangifera indica, phenolic content, including benzophenones, can vary with the variety, climate, and agricultural practices. researchgate.net Similarly, in Aquilaria species, environmental factors like temperature, light, and moisture, as well as physical or microbial stress, are known to affect the production of secondary metabolites. nih.govresearchgate.netmdpi.comresearchgate.net

Table 2: Factors Influencing Accumulation of this compound

FactorCategoryObservationSource Plant(s)
Harvest SeasonEnvironmentalHighest accumulation observed during summer harvests.Cyclopia genistoides
Solar RadiationEnvironmentalHigh solar radiation correlates with increased accumulation.Cyclopia genistoides
TemperatureEnvironmentalHigh temperatures correlate with increased accumulation.Cyclopia genistoides
Water AvailabilityEnvironmentalWater deficit conditions can lead to higher levels.Cyclopia genistoides
Seed SourcePhysiologicalGenetic origin significantly impacts compound levels.Cyclopia genistoides
Harvest IntervalPhysiologicalAnnual harvesting can improve compound content over longer intervals.Cyclopia genistoides
Plant VarietyPhysiologicalDifferent cultivars show significant variation in phenolic content.Mangifera indica
Stress (Wounding/Infection)PhysiologicalStress is a known trigger for secondary metabolite production.Aquilaria spp.

Biological Activities and Molecular Mechanisms of Iriflophenone 3 C Beta D Glucopyranoside in Pre Clinical Models

Anti-inflammatory and Immunomodulatory Activities

Iriflophenone (B49224) 3-C-beta-D-glucopyranoside has demonstrated notable anti-inflammatory and immunomodulatory activities in various in vitro studies. These effects are primarily attributed to its ability to inhibit the production of pro-inflammatory mediators and modulate key signaling pathways involved in the inflammatory response.

Inhibition of Pro-inflammatory Mediators (e.g., IL-1α, IL-8, NO) in Cellular Models

Research has shown that extracts containing Iriflophenone 3-C-beta-D-glucopyranoside can effectively suppress the production of several key pro-inflammatory molecules. Specifically, an aqueous extract of Aquilaria crassna, a known source of the compound, exhibited strong inhibition of Interleukin-1 alpha (IL-1α) and Interleukin-8 (IL-8). ijpsr.com Furthermore, a 70% ethanolic extract from the same plant demonstrated inhibitory effects on both IL-1α and nitric oxide (NO) production. ijpsr.com

While these findings are promising, detailed quantitative data on the inhibitory concentrations (e.g., IC50 values) of the pure compound and the specific cellular models used in these experiments are not extensively documented in the currently available literature. Further research is required to ascertain the precise potency and cell-specific effects of this compound on these inflammatory mediators.

Table 1: Inhibition of Pro-inflammatory Mediators by this compound in Cellular Models

Pro-inflammatory MediatorCellular ModelObserved Effect
Interleukin-1α (IL-1α)Not SpecifiedStrong Inhibition
Interleukin-8 (IL-8)Not SpecifiedStrong Inhibition
Nitric Oxide (NO)Not SpecifiedInhibition

Note: The specific cellular models and quantitative inhibition data for the pure compound are not detailed in the available literature.

Modulation of Key Signaling Pathways (e.g., NF-κB, MAPK) in Cellular Systems

The inflammatory response is tightly regulated by complex signaling networks, with the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways playing central roles. While the inhibitory effects of this compound on pro-inflammatory mediators suggest a potential interaction with these pathways, direct evidence detailing its specific modulatory effects on NF-κB and MAPK signaling in cellular systems is currently lacking in the scientific literature. Elucidating these mechanisms would provide a more comprehensive understanding of its anti-inflammatory and immunomodulatory properties.

Antioxidant and Free Radical Scavenging Properties

This compound exhibits significant antioxidant and free radical scavenging capabilities, which contribute to its potential protective effects against cellular damage induced by oxidative stress.

Direct Scavenging of Reactive Oxygen and Nitrogen Species (e.g., ABTS•+, peroxyl radicals)

Studies have demonstrated that this compound can directly neutralize specific reactive oxygen and nitrogen species. It has been shown to scavenge the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS•+) and peroxyl radicals. ijpsr.comchemfaces.com The antioxidant capacity of the compound against these radicals has been quantified using the Trolox Equivalent Antioxidant Capacity (TEAC) assay. The TEAC value for its ABTS•+ scavenging activity is reported to be 1.04, and for its peroxyl radical scavenging activity (ORAC), the TEAC value is 3.61. chemfaces.com Interestingly, the compound has been found to have no significant scavenging ability against the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. ijpsr.com

Table 2: Direct Radical Scavenging Activity of this compound

Radical SpeciesScavenging ActivityTEAC Value
ABTS•+Yes1.04
Peroxyl RadicalsYes3.61 (ORAC)
DPPHNoNot Applicable

Potential Upregulation of Endogenous Antioxidant Enzyme Systems

In addition to its direct radical scavenging activity, this compound has been shown to enhance the body's own antioxidant defense systems. A study investigating the effects of phenolic glycosides from Aquilaria crassna leaves found that this compound increased the messenger RNA (mRNA) expression of several crucial antioxidant enzymes in Human Embryonic Kidney 293 (HEK-293) cells. nih.gov Specifically, it upregulated the mRNA levels of glutathione (B108866) peroxidase-1, glutathione reductase, and heme oxygenase-1. nih.gov Furthermore, the study also observed an increase in the protein expression of glutathione peroxidase-1 following treatment with the compound. nih.gov

Table 3: Upregulation of Endogenous Antioxidant Enzymes by this compound in HEK-293 Cells

Antioxidant EnzymeLevel of Upregulation
Glutathione Peroxidase-1Increased mRNA and protein expression
Glutathione ReductaseIncreased mRNA expression
Heme Oxygenase-1Increased mRNA expression

Protection Against Oxidative Stress-Induced Cellular Damage

The combined effects of direct radical scavenging and the upregulation of endogenous antioxidant enzymes suggest that this compound may protect cells from damage caused by oxidative stress. However, direct experimental evidence from pre-clinical models specifically demonstrating this cytoprotective effect is not yet available in the published scientific literature. Future research should focus on investigating the ability of this compound to mitigate oxidative stress-induced cellular damage in various in vitro and in vivo models.

Antidiabetic Potential and Glucose Metabolism Modulation

This compound has demonstrated notable potential in modulating glucose metabolism in various preclinical studies. Its effects are observed through multiple mechanisms, including the inhibition of key enzymes involved in carbohydrate digestion and the enhancement of glucose uptake into peripheral cells.

α-Glucosidase Inhibitory Activity

Research has identified this compound as a potent inhibitor of α-glucosidase. nih.govijpsr.com In a study involving compounds isolated from Aquilaria sinensis, this compound was among the constituents that exhibited stronger α-glucosidase inhibition activity than acarbose (B1664774), a commonly used anti-diabetic drug. nih.govijpsr.com The inhibition of this enzyme is a critical mechanism for managing hyperglycemia, as it delays the breakdown of carbohydrates in the small intestine, thereby reducing the postprandial rise in blood glucose levels. nih.gov

Enhanced Glucose Uptake in In Vitro Cellular Models (e.g., Rat Adipocytes)

In vitro studies have shown that this compound directly enhances glucose uptake in peripheral tissues. nih.gov Experiments using rat adipocytes revealed that the compound significantly increased glucose transportation. nih.govresearchgate.net Treatment with this compound at concentrations of 0.25 µM and 2.5 µM resulted in a 153.3% and 154.6% enhancement of glucose uptake, respectively. nih.gov This effect was comparable to that of a methanolic extract of Aquilaria sinensis (152% enhancement) and approached the effect of insulin (B600854) (183% enhancement), which was used as a positive control. nih.govresearchgate.net

Table 1: Effect of this compound on Glucose Uptake in Rat Adipocytes

Compound/ExtractConcentrationEnhancement of Glucose Uptake (%)
This compound0.25 µM153.3%
This compound2.5 µM154.6%
Methanolic Extract (A. sinensis)1 mg/L152%
Insulin (Positive Control)1.5 nM183%

Effects on Fasting Blood Glucose Levels in Animal Models

The glucose-modulating effects of this compound have been confirmed in in vivo animal models. nih.govresearchgate.net In studies using mice, oral administration of the compound led to a significant reduction in fasting blood glucose levels. nih.govnih.gov Specifically, this compound lowered blood glucose by 46.4%. nih.govresearchgate.netnih.gov This reduction was comparable to the effect of insulin, which lowered fasting blood glucose by 41.5% in the same model, suggesting a potent anti-hyperglycemic activity. nih.govresearchgate.netnih.gov

Table 2: Reduction in Fasting Blood Glucose Levels in Animal Models

TreatmentReduction in Fasting Blood Glucose (%)
This compound46.4%
Insulin (Positive Control)41.5%
Methanolic Extract (A. sinensis)40.3%

Antimicrobial Activities (e.g., Antibacterial)

This compound, isolated from sources such as Dryopteris ramosa, has demonstrated significant antibacterial properties against several pathogenic bacterial strains. ijpsr.comnih.govnih.gov

Efficacy Against Specific Bacterial Strains (e.g., Klebsiella pneumoniae, Staphylococcus aureus, Escherichia coli)

The compound has shown strong potential against key bacterial pathogens. ijpsr.comnih.govnih.gov In vitro assays determined its minimum inhibitory concentration (MIC) against various strains. The MIC value against Klebsiella pneumoniae was found to be 31.1 ± 7.2 µg/mL. nih.govnih.gov For both Staphylococcus aureus and Escherichia coli, the MIC was 62.5 ± 7.2 µg/mL. ijpsr.comnih.govnih.gov These findings highlight its efficacy against both Gram-positive and Gram-negative bacteria.

Comparative Analysis with Established Antibiotics in In Vitro Assays

The antibacterial activity of this compound has been compared with conventional antibiotics. nih.govnih.gov In tests against Bacillus subtilis, the compound showed an MIC of 125 ± 7.2 µg/mL. nih.govnih.gov For comparison, the established antibiotic Cefixime had an MIC of 62.5 ± 7.2 µg/mL against the same strain. nih.govnih.gov While its efficacy against B. subtilis was less than that of Cefixime, its potent activity against K. pneumoniae, S. aureus, and E. coli suggests its potential as a natural antibacterial agent. nih.govnih.gov

Table 3: Minimum Inhibitory Concentration (MIC) of this compound Against Various Bacterial Strains

Bacterial StrainThis compound MIC (µg/mL)Cefixime MIC (µg/mL)
Klebsiella pneumoniae31.1 ± 7.2N/A
Staphylococcus aureus62.5 ± 7.2N/A
Escherichia coli62.5 ± 7.2N/A
Bacillus subtilis125 ± 7.262.5 ± 7.2

Antineoplastic and Chemopreventive Potentials

Research into the specific antineoplastic and chemopreventive activities of isolated this compound is still in a nascent stage. While the broader class of flavonoids, to which benzophenones are related, has been extensively studied for anti-cancer properties, specific data on this compound remains limited.

Direct evidence detailing the effects of this compound on apoptosis induction and cell proliferation inhibition in specific cancer cell lines is not extensively available in the current scientific literature.

However, preliminary cytotoxic properties have been evaluated. In a brine shrimp lethality test, this compound isolated from Dryopteris ramosa was assessed for general toxicity. mdpi.comnih.gov The compound exhibited a high median lethal dose (LD50), suggesting it is not a broadly cytotoxic agent in this model. mdpi.comnih.gov This assay is a preliminary screening tool for toxicity and does not directly measure mechanisms like apoptosis or specific anti-proliferative effects against human cancer cells. Further targeted studies on various cancer cell lines are required to determine if this compound can induce programmed cell death or inhibit the growth of cancer cells through more specific molecular pathways.

Table 1: Cytotoxicity Data for this compound

AssayOrganism/ModelResult (LD50)Interpretation
Brine Shrimp Lethality Test (BSLT)Artemia salina (Brine Shrimp)10.037 ± 2.89 µg/mLLow cytotoxicity in this model mdpi.com

There is currently a lack of published pre-clinical studies investigating the direct anti-angiogenic (inhibition of new blood vessel formation) and anti-metastatic (inhibition of cancer spread) effects of purified this compound. While many flavonoids are known to interfere with signaling pathways crucial for angiogenesis and metastasis, such as the Vascular Endothelial Growth Factor (VEGF) pathway, specific research to confirm these activities for this compound has not been reported. nih.govmdpi.com

Other Emerging Biological Activities

Beyond its potential role in cancer, preliminary research and traditional use of plant extracts containing this compound suggest other possible therapeutic benefits.

The potential neuroprotective activity of this compound is suggested by studies on plant extracts where it is a known constituent. For instance, extracts from the leaves of Aquilaria crassna, which contain this compound, have been reported to possess neuroprotective activities. nih.gov However, direct studies using the isolated compound to validate this effect and elucidate the underlying molecular mechanisms, such as antioxidant or anti-inflammatory pathways within the central nervous system, are yet to be conducted.

The traditional use of plants containing this compound provides some context for potential cardioprotective roles. In Thailand, leaves of Aquilaria crassna are traditionally used in herbal teas intended to treat disorders related to the heart and blood circulatory systems. researchgate.net This ethnobotanical information hints at a possible cardiovascular benefit, but pre-clinical studies on the purified compound are necessary to substantiate any claims of cardioprotective activity.

More direct evidence exists for the cholesterol-lowering potential of this compound. This activity has been observed in studies using extracts of Mangifera indica (mango) leaves, where the compound is present in significant amounts. nih.govnih.govresearchgate.net

In a pre-clinical study, a standardized methanolic extract of Mangifera indica leaves was administered to albino Wistar rats with hypercholesterolemia induced by a high-cholesterol diet. nih.govnih.gov The extract demonstrated significant cholesterol-lowering activity. nih.govnih.govresearchgate.net Chemical analysis of the extract confirmed the presence of this compound (quantified at 2.37% w/w in one analysis), along with other compounds like mangiferin (B1668620) and 3-β-taraxerol. nih.gov Researchers suggest that the collective action of these phytoconstituents, including this compound, contributes to the observed reduction in serum cholesterol levels. nih.govchemfaces.com The study also noted a significant decrease in plasma triglycerides. nih.gov

Table 2: Summary of Cholesterol-Lowering Study in an Animal Model

Source of CompoundAnimal ModelConditionKey Findings
Methanol (B129727) extract of Mangifera indica leaves nih.govnih.govAlbino Wistar Rats nih.govnih.govHigh-cholesterol diet-induced hypercholesterolemia nih.govnih.govSignificant reduction in serum cholesterol and plasma triglycerides nih.govnih.gov

Structure Activity Relationship Sar Studies of Iriflophenone 3 C Beta D Glucopyranoside and Its Analogues

Impact of the C-Glycosidic Linkage on Biological Activities

The C-glycosidic linkage is a defining feature of Iriflophenone (B49224) 3-C-beta-D-glucopyranoside and plays a critical role in its stability and, consequently, its biological function. Unlike O-glycosidic bonds, which are common in many plant-derived compounds and are susceptible to hydrolysis by enzymes or acidic conditions, the carbon-carbon bond of a C-glycoside is significantly more resistant to cleavage.

This enhanced stability is crucial for the compound's bioactivity. It ensures that the molecule remains intact as it passes through the gastrointestinal tract, allowing for potential absorption and systemic effects. The stability of this linkage has been observed in mass spectrometry analyses, where the fragmentation patterns are characteristic of C-glycosides. nih.gov This resistance to degradation means the entire molecule, with both the benzophenone (B1666685) and glucose moieties, is available to interact with biological targets. The presence of the intact glucosyl group is often essential for molecular recognition and binding to specific enzymes or receptors, thereby influencing the compound's pharmacological effects.

Role of the Benzophenone Moiety in the Bioactivity Profile

The benzophenone core, a diphenyl ketone structure with multiple hydroxyl groups, functions as the primary pharmacophore of Iriflophenone 3-C-beta-D-glucopyranoside, conferring a wide range of biological activities. researchgate.netijpsr.com

Antidiabetic and α-Glucosidase Inhibition: One of the most significant activities associated with this compound is its potent inhibition of α-glucosidase, an enzyme responsible for breaking down complex carbohydrates into absorbable monosaccharides. ijpsr.com By inhibiting this enzyme, this compound can help modulate postprandial hyperglycemia. Studies have shown that its inhibitory activity is stronger than that of acarbose (B1664774), a standard drug used for this purpose. researchgate.netijpsr.com

Antioxidant Activity: The polyphenolic nature of the benzophenone structure contributes to its antioxidant properties. Research has demonstrated that this compound is an effective scavenger of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid) (ABTS) and peroxyl radicals. researchgate.netijpsr.com However, it shows no significant radical scavenging ability against 2,2-diphenyl-1-picrylhydrazyl (DPPH). researchgate.net

Anti-inflammatory and Antimicrobial Effects: The benzophenone moiety is also linked to anti-inflammatory and antimicrobial actions. Extracts containing this compound have been shown to inhibit inflammatory mediators such as IL-1α, IL-8, and nitric oxide (NO). ijpsr.com Furthermore, it exhibits antibacterial activity against several pathogens. nih.gov Research on the compound isolated from Dryopteris ramosa has quantified its efficacy against bacteria commonly associated with gastrointestinal infections. nih.govmdpi.com

The following table summarizes the minimum inhibitory concentrations (MIC) of this compound against various bacterial strains.

Bacterial StrainMIC (µg/mL)
Klebsiella pneumoniae31.1 ± 7.2
Staphylococcus aureus62.5 ± 7.2
Escherichia coli62.5 ± 7.2
Bacillus subtilis125 ± 7.2
Data sourced from studies on the compound isolated from Dryopteris ramosa. nih.govmdpi.com

Influence of Specific Hydroxylations and Other Substituents on Pharmacological Potentials

The specific pattern of hydroxylation and the presence of other substituents on the benzophenone and glucosyl moieties can significantly modulate the pharmacological potential of this compound. Comparing it with its analogues reveals key SAR insights.

One important analogue is Iriflophenone 3,5-C-beta-D-diglucopyranoside , which features a second C-linked glucose moiety at the 5-position of the A-ring. Studies on the thermal stability of these compounds in an extract from Aquilaria crassna leaves showed that the addition of the second glucoside group enhances the molecule's stability. While both compounds followed a first-order degradation kinetic, the diglucoside analogue proved to be more robust.

Another way to understand the influence of substituents is through molecular recognition studies. In the development of an enzyme-linked immunosorbent assay (ELISA), a polyclonal antibody was produced against this compound. nih.gov The specificity of this antibody was tested against various analogues. The results showed a low cross-reactivity of only 13% with Iriflophenone 3,5-C-beta-D-diglucopyranoside, indicating that the addition of the second glucose unit significantly alters the molecular shape and its recognition by the antibody. nih.gov The cross-reactivity was even lower with other flavonoids like genkwanin (B190353) 5-O-β-primeveroside (3.55%), highlighting the high specificity related to the core structure. nih.gov

This data demonstrates that even seemingly small changes, such as the addition of another sugar unit, can have a profound impact on the molecule's physical properties (like thermal stability) and its interaction with biological systems.

CompoundKey Structural DifferenceImpact on Properties
This compound Single glucose at C-3Baseline activity and stability
Iriflophenone 3,5-C-beta-D-diglucopyranoside Additional glucose at C-5Increased thermal stability; altered molecular recognition (low antibody cross-reactivity)

Computational Chemistry and Molecular Docking Approaches in SAR Analysis

Computational chemistry and molecular docking are powerful tools used to investigate the SAR of bioactive compounds. These in silico methods predict how a ligand (like this compound) might bind to the active site of a target protein, such as α-glucosidase. By simulating these interactions, researchers can estimate binding affinities and identify the key amino acid residues involved in the binding, providing insights into the mechanism of action at a molecular level.

For many natural product inhibitors of α-glucosidase, docking studies have successfully elucidated the structural basis for their inhibitory activity. nih.govcabidigitallibrary.org These analyses help explain why certain structural features, such as the number and position of hydroxyl groups, enhance or diminish the inhibitory potential.

However, a review of the available scientific literature indicates that specific molecular docking or computational SAR studies focused exclusively on this compound have not been extensively published. While its potent α-glucosidase inhibitory activity is well-documented through in vitro assays, detailed computational models illustrating its specific binding mode within the enzyme's active site are not yet available. Such studies would be invaluable to further refine the understanding of its SAR and to guide the rational design of new, even more potent α-glucosidase inhibitors based on its benzophenone scaffold.

Analytical Methodologies for the Detection and Quantification of Iriflophenone 3 C Beta D Glucopyranoside

Chromatographic Techniques for Quantification in Biological and Plant Matrices

Chromatographic methods are fundamental for the separation, identification, and quantification of Iriflophenone (B49224) 3-C-beta-D-glucopyranoside from complex mixtures such as plant extracts. High-performance liquid chromatography (HPLC) and its hyphenation with mass spectrometry (LC-MS) are the most powerful and widely used techniques.

High-performance liquid chromatography is a cornerstone technique for the analysis of Iriflophenone 3-C-beta-D-glucopyranoside. Various HPLC methods coupled with ultraviolet-diode array detection (UV-DAD) have been established for its isolation and quantification.

In a study focused on the isolation of the compound from the aqueous fraction of Dryopteris ramosa, a specific HPLC method was utilized. The analysis was performed on an Agilent 1100 series system equipped with a UV-DAD detector. researchgate.net The separation was achieved on a Hypersil BDS-C18 column (250 × 4.6 mm, 5 µm particle size). nih.gov The mobile phase consisted of a gradient of methanol (B129727) in an aqueous buffer containing 15 mM ortho-H3PO4 and 1.5 mM Bu4NOH, delivered at a flow rate of 1 mL/min. nih.gov The injection volume was 10 µL, and the column temperature was maintained at 30°C. nih.govnih.gov

Another application of HPLC was in the quantification of this compound in the methanol extracts of different varieties of mango (Mangifera indica) leaves. The analysis revealed that the content of the compound ranged from 1.2 to 2.8% w/w, highlighting the utility of HPLC for quantitative assessment in plant materials.

Table 1: HPLC Method Parameters for this compound Analysis This table is interactive. Users can sort and filter the data.

Parameter Details Source
Instrumentation Agilent 1100 series with UV-DAD detector nih.gov
Stationary Phase Hypersil BDS-C18 column (250 × 4.6 mm, 5 µm) nih.gov
Mobile Phase Methanol and aqueous buffer (15 mM ortho-H3PO4 and 1.5 mM Bu4NOH) nih.gov
Flow Rate 1 mL/min nih.gov
Injection Volume 10 µL nih.gov
Detection UV-DAD, wavelength scanned between 200 nm and 600 nm nih.gov
Gradient Elution Linear gradient from 20% MeOH to 90% at 17 min, to 100% at 20 min, held for 8 min nih.gov

Liquid chromatography-mass spectrometry combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry, making it an invaluable tool for the structural elucidation and trace-level quantification of this compound.

In the analysis of the compound isolated from Dryopteris ramosa, time-of-flight electrospray ionization mass spectrometry (TOF-ESI/MS) in positive ion mode was employed. nih.govmdpi.com The mass spectrum showed a molecular ion peak at m/z 409 [M+H]+. researchgate.netmdpi.com A significant fragment ion was observed at m/z 288, corresponding to a loss of 120 amu ([M+H-120]). This neutral loss is characteristic of the fragmentation of a C-glycosidic bond, providing strong evidence for the structure of this compound. nih.gov This fragmentation pattern is a key diagnostic feature for identifying C-glycosylated flavonoids and related compounds. researchgate.netnih.gov

The use of LC-MS/MS allows for even greater specificity through the monitoring of specific precursor-to-product ion transitions, a technique known as multiple reaction monitoring (MRM), which is ideal for quantitative studies in complex biological matrices.

Table 2: Mass Spectrometric Data for this compound This table is interactive. Users can sort and filter the data.

Ionization Mode Precursor Ion [M+H]+ (m/z) Key Fragment Ion (m/z) Inferred Neutral Loss (amu) Structural Implication Source

To directly assess the antioxidant activity of individual compounds within a complex mixture, on-line HPLC systems can be coupled with post-column antioxidant assays. This approach has been successfully applied to evaluate the radical-scavenging properties of this compound.

A study investigating the antioxidant capacity of compounds from Cyclopia genistoides employed an on-line HPLC system coupled with oxygen radical absorbance capacity (ORAC), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and 2,2-diphenyl-1-picrylhydrazyl (DPPH) assays. chemfaces.com The results demonstrated that this compound possesses significant antioxidant activity against peroxyl and ABTS radicals. chemfaces.comijpsr.com However, it showed no radical scavenging ability against the DPPH radical. chemfaces.comijpsr.com

The antioxidant capacity is often expressed as Trolox equivalent antioxidant capacity (TEAC), which compares the antioxidant strength of a compound to that of Trolox, a water-soluble vitamin E analog.

Table 3: On-line Antioxidant Activity of this compound This table is interactive. Users can sort and filter the data.

Assay Antioxidant Activity TEAC Value Source
ORAC Scavenged peroxyl radicals 3.61 chemfaces.com
ABTS Scavenged ABTS radicals 1.04 chemfaces.com

| DPPH | No radical scavenging ability | Not applicable | chemfaces.comijpsr.com |

Spectrophotometric Assays (e.g., UV-Vis) for Purity and Quantification

UV-Vis spectrophotometry is a straightforward and accessible method for the quantification and purity assessment of this compound, provided the compound has been isolated or is present in a simple mixture. The technique relies on the principle that the compound absorbs light at specific wavelengths in the ultraviolet and visible regions of the electromagnetic spectrum.

The UV-Vis spectrum of this compound isolated from Dryopteris ramosa was recorded using a diode-array detector (DAD) as part of an HPLC system. The spectrum exhibited two distinct absorption maxima (λmax). nih.govmdpi.com These characteristic absorption bands are due to the electronic transitions within the benzophenone (B1666685) chromophore and are useful for both identification and quantification. nih.gov

Band I (λmax): 298 nm

Band II (λmax): 210 nm

For quantitative analysis, a calibration curve is typically constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. The concentration of the compound in an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve, following Beer-Lambert's law.

Immunoassays for High-Throughput Detection (e.g., ELISA)

For the rapid and high-throughput screening of a large number of samples, immunoassays such as the enzyme-linked immunosorbent assay (ELISA) offer a sensitive and specific alternative to chromatographic methods.

An indirect competitive ELISA (ic-ELISA) has been successfully developed for the determination of Iriflophenone 3-C-beta-D-glucoside (IP3G) in the leaves of Aquilaria spp. researchgate.net This assay is based on the competition between the free IP3G in the sample and a fixed amount of coated antigen for binding to a specific polyclonal antibody.

The developed ELISA demonstrated high specificity for IP3G, with low cross-reactivity observed for structurally related compounds such as Iriflophenone 3,5-C-beta-D-diglucopyranoside (13%) and genkwanin (B190353) 5-O-beta-primeveroside (3.55%). researchgate.net The assay showed a good working range from 100 to 1560 ng/mL. researchgate.net The precision of the method was confirmed by low coefficients of variation (CV) for both intra-assay (1.19% to 2.07%) and inter-assay (3.76% to 7.15%) measurements. researchgate.net Furthermore, the accuracy of the ELISA was demonstrated by high recovery rates (96.0% to 99.0%) when analyzing spiked plant samples. researchgate.net A strong correlation (R² = 0.9321) was observed between the results obtained by the developed ELISA and a conventional HPLC method, validating its applicability for the reliable quantification of IP3G in plant materials. researchgate.net

Table 4: Performance Characteristics of the Indirect Competitive ELISA for Iriflophenone 3-C-beta-D-glucoside This table is interactive. Users can sort and filter the data.

Parameter Result Source
Assay Range 100 - 1560 ng/mL researchgate.net
Intra-assay Precision (CV) 1.19% - 2.07% researchgate.net
Inter-assay Precision (CV) 3.76% - 7.15% researchgate.net
Recovery Rate 96.0% - 99.0% researchgate.net

| Correlation with HPLC (R²) | 0.9321 | researchgate.net |

Stability Studies of this compound in Extracts

Understanding the stability of this compound in extracts is critical for ensuring the quality and efficacy of products in which it is an active ingredient. Stability studies typically investigate the effects of temperature and pH on the degradation of the compound over time.

The thermal degradation kinetics of this compound in an aqueous leaf extract of Aquilaria crassna have been investigated. nih.govnih.gov The degradation of the compound was found to follow first-order kinetic reactions. nih.govresearchgate.net The stability was assessed in both dried extract and an extract solution at various temperatures.

The predicted shelf-life (t90%), which is the time required for 10% of the compound to degrade, was determined using Arrhenius plot models. nih.govnih.gov At 25°C, the compound was significantly more stable in the dried extract form compared to the solution. nih.govnih.govresearchgate.net The pH-rate profiles indicated that the compound is more stable in neutral to acidic conditions compared to basic environments. nih.govnih.gov

Table 5: Thermal Stability and Predicted Shelf-life (t90%) of this compound at 25°C This table is interactive. Users can sort and filter the data.

Extract Form Predicted Shelf-life (t90%) Activation Energy (Ea) Degradation Kinetics Source
Dried Extract Powder 248 days 110.57 kJ·mol⁻¹ First-order nih.govnih.govresearchgate.net

| Extract Solution | 13 days | 51.49 kJ·mol⁻¹ | First-order | nih.govnih.govresearchgate.net |

Pre Clinical Pharmacokinetics and Pharmacodynamics of Iriflophenone 3 C Beta D Glucopyranoside

Absorption and Distribution Studies in In Vitro Models and Animal Systems

Comprehensive studies detailing the absorption and distribution of Iriflophenone (B49224) 3-C-beta-D-glucopyranoside in in vitro models, such as Caco-2 cell permeability assays, or in animal systems were not available in the reviewed scientific literature. Therefore, specific data on its intestinal absorption, bioavailability, and tissue distribution remain to be elucidated.

Metabolism and Excretion Pathways in Pre-clinical Species

Detailed research on the metabolic pathways and excretion routes of Iriflophenone 3-C-beta-D-glucopyranoside in preclinical species has not been extensively reported. Understanding how this compound is metabolized by the liver and other tissues, and how it and its metabolites are eliminated from the body (e.g., through urine or feces), will require further investigation.

Enzyme Kinetics and Metabolic Stability Assessments

While this compound has been identified as an inhibitor of α-glucosidase, specific enzyme kinetic studies detailing the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive) are not extensively available. ijpsr.comresearchgate.net

A study on the thermal and pH stability of this compound provides some insight into its chemical stability. The degradation of the compound in a dried extract form at 25°C followed first-order kinetics with a predicted shelf-life (t90%) of 248 days. In an extract solution, its stability was lower, with a predicted shelf-life of 13 days. nih.gov The compound was found to be more stable in neutral to acidic environments. nih.gov

Table 1: Thermal Degradation Kinetics of this compound

Formulation Temperature (°C) Kinetic Order Activation Energy (kJ·mol⁻¹) Predicted Shelf-life (t90%)
Dried Extract 25 First-order 110.57 248 days
Extract Solution 25 First-order 51.49 13 days

Target Engagement and Receptor Binding Studies in Cellular or Molecular Systems

This compound has demonstrated target engagement through its inhibitory activity against α-glucosidase. ijpsr.comchemfaces.com Studies on an extract from Aquilaria sinensis, where this compound was a major constituent, showed potent α-glucosidase inhibition, stronger than the positive control, acarbose (B1664774). ijpsr.com

Furthermore, in an in vitro study using rat adipocytes, this compound was shown to enhance glucose uptake. nih.gov At concentrations of 0.25 µM and 2.5 µM, it increased glucose uptake to 153.3% and 154.6% of the control, respectively. nih.gov This suggests a direct interaction with cellular components involved in glucose transport.

The development of a specific polyclonal antibody against this compound for use in an enzyme-linked immunosorbent assay (ELISA) further supports its ability to be specifically recognized and bound by a protein, indicating a potential for specific molecular interactions. nih.gov

Table 2: Effect of this compound on Glucose Uptake in Rat Adipocytes

Concentration (µM) Glucose Uptake (% of Control)
0.25 153.3%
2.5 154.6%
12.5 ~114-117%
25 ~114-117%

In Vitro and In Vivo Toxicity in Non-mammalian or Animal Models (e.g., Brine Shrimp Lethality Test)

The toxicity of this compound has been evaluated in both in vitro and in vivo models.

In an in vitro brine shrimp lethality test, the compound exhibited low cytotoxicity. nih.gov The median lethal dose (LD50) against Artemia salina nauplii was determined to be 10.037 ± 2.89 µg/mL. nih.gov A higher LD50 value is indicative of lower cytotoxicity.

An acute oral toxicity study in female albino Wistar rats demonstrated a high safety margin for the compound. chemfaces.com When administered as part of a methanol (B129727) extract of Mangifera indica leaves, it was found to be safe at a dose of 5000 mg/kg body weight. chemfaces.com

Table 3: Toxicity Profile of this compound

Test Model Assay Result (LD50) Interpretation
Brine Shrimp (Artemia salina) In Vitro Lethality 10.037 ± 2.89 µg/mL Low Cytotoxicity
Albino Wistar Rats Acute Oral Toxicity > 5000 mg/kg Safe at high doses

Future Research Directions and Unexplored Potential of Iriflophenone 3 C Beta D Glucopyranoside

Identification of Novel Molecular Targets and Mechanistic Pathways

Current understanding of Iriflophenone (B49224) 3-C-beta-D-glucopyranoside's mechanism of action is primarily linked to its established biological activities. Future research should aim to move beyond these general effects to identify specific, novel molecular targets and delineate the intricate signaling pathways involved.

Key areas for investigation include:

Deepening Anti-inflammatory Pathway Analysis: The compound is known to inhibit pro-inflammatory mediators such as Interleukin-1 alpha (IL-1α), Interleukin-8 (IL-8), and Nitric Oxide (NO). ijpsr.comresearchgate.net Future studies could use transcriptomics and proteomics to identify the upstream signaling molecules and transcription factors (e.g., NF-κB, AP-1) modulated by the compound, revealing more precise targets within the inflammatory cascade.

Elucidating Antidiabetic Mechanisms: The compound exhibits potent α-glucosidase inhibition, stronger than the positive control acarbose (B1664774), and enhances glucose uptake in rat adipocytes. ijpsr.comresearchgate.net Research is needed to determine if it directly interacts with glucose transporters like GLUT4, or if it modulates insulin (B600854) signaling pathways (e.g., PI3K/Akt pathway). Investigating its potential insulin-mimicking properties is a crucial next step.

Exploring Antioxidant Pathways: While it effectively scavenges ABTS and peroxyl radicals, it shows no activity against DPPH radicals. ijpsr.comchemfaces.com This selectivity suggests a specific mode of antioxidant action that warrants further exploration, potentially involving the activation of endogenous antioxidant enzymes like superoxide (B77818) dismutase (SOD) or catalase through pathways such as the Nrf2-ARE pathway.

Known Activity Established Mechanism/Target Potential Novel Targets/Pathways for Future Study
Anti-inflammatory Inhibition of IL-1α, IL-8, and NO ijpsr.comresearchgate.netUpstream kinases, NF-κB and AP-1 transcription factors
Antidiabetic α-glucosidase inhibition ijpsr.comresearchgate.netGLUT4, components of the PI3K/Akt insulin signaling pathway
Antioxidant Scavenging of ABTS and peroxyl radicals ijpsr.comchemfaces.comNrf2-ARE pathway, SOD, Catalase, Glutathione (B108866) Peroxidase

Exploration of Synergistic Effects with Other Bioactive Compounds

The potential for Iriflophenone 3-C-beta-D-glucopyranoside to act synergistically with other compounds is largely unexplored. Combining natural products can often lead to enhanced efficacy or new therapeutic applications.

One study investigating its antidiabetic properties noted that, within a methanol (B129727) extract, it did not exert a synergistic effect with other phenolic compounds, mangiferin (B1668620) and protocatechuic acid, in enhancing glucose uptake. However, another study suggested that this compound, in combination with mangiferin, 3-β-taraxerol, and other sterols, could contribute to the cholesterol-lowering activity of mango leaf extract. chemfaces.com This highlights the need for dedicated studies to confirm and quantify potential synergistic interactions.

Future research should systematically evaluate combinations with:

Mangiferin: Given their co-occurrence in plants like Mangifera indica and Cyclopia genistoides, studying their combined effects on antioxidant, anti-inflammatory, and metabolic pathways is a logical priority. chemfaces.comnih.gov

Metformin (B114582): Combining this compound with conventional antidiabetic drugs like metformin could reveal synergistic effects in glucose lowering, potentially allowing for reduced dosages.

Antibiotics: Investigating its use as an adjunct to conventional antibiotics could reveal synergistic antibacterial activity, particularly against resistant strains.

Development of Advanced Delivery Systems for Pre-clinical Applications

To date, there is a notable absence of research into advanced delivery systems for this compound. The bioavailability and therapeutic efficacy of many natural polyphenols are limited by factors such as poor solubility and metabolic instability. Advanced delivery systems can overcome these limitations.

Future research should focus on developing and evaluating formulations such as:

Nanoparticles: Encapsulating the compound in polymeric nanoparticles could enhance its stability, solubility, and cellular uptake.

Liposomes: Liposomal formulations can improve the pharmacokinetic profile and target the compound to specific tissues.

Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These lipid-based systems offer high biocompatibility and can improve oral bioavailability.

The development of such systems will be critical for translating the compound's in vitro activities into successful pre-clinical and, eventually, clinical outcomes.

Potential in Specific Disease Models (Pre-clinical, Non-human)

Pre-clinical research has validated the activity of this compound in several non-human models. These studies provide a strong foundation for expansion into other, more specific disease areas.

Pre-clinical Model Finding/Observation Reference
Streptozotocin (STZ)-induced diabetic mice Lowered fasting blood glucose levelsNot explicitly cited
Rat adipocytes (in vitro) Enhanced glucose uptakeNot explicitly cited
High-cholesterol diet-fed albino Wistar rats Contributed to cholesterol-lowering activity of a plant extract chemfaces.com
Bacterial strains (in vitro) Exhibited antibacterial potential against K. pneumoniae, S. aureus, and E. coli researchgate.netnih.gov
Artemia salina (Brine shrimp) Showed low cytotoxicity, suggesting a favorable safety profile nih.gov

Future pre-clinical studies should explore its potential in models of:

Metabolic Syndrome: Beyond diabetes, its effects on dyslipidemia, hypertension, and insulin resistance should be investigated in comprehensive metabolic syndrome models.

Inflammatory Bowel Disease (IBD): Given its anti-inflammatory properties and its demonstrated antibacterial effects against gut pathogens like E. coli, its therapeutic potential in models of colitis is a promising avenue. researchgate.netnih.gov

Neurodegenerative Diseases: As an antioxidant and anti-inflammatory agent, its ability to cross the blood-brain barrier and its potential neuroprotective effects should be assessed in models of Alzheimer's or Parkinson's disease.

Cancer: While initial cytotoxicity tests on brine shrimp were negative, its effects should be evaluated on various human cancer cell lines and in xenograft models, as many phenolic compounds exhibit anti-proliferative activities. nih.gov

Integration into New Drug Discovery Platforms for Natural Products

This compound is already being integrated into modern drug discovery efforts through its inclusion in various compound libraries used for high-throughput screening. medchemexpress.com These libraries are essential tools for identifying novel therapeutic leads.

The compound is featured in libraries such as:

High-Throughput Natural Product Library

Bioactive Compound Library Plus

Antioxidant Compound Library

Traditional Chinese Medicine Active Compound Library

Plant-Sourced Natural Product Library

Its presence in these platforms facilitates the rapid screening of its activity against a vast array of biological targets. Future efforts should leverage these platforms to explore its potential in new therapeutic areas by screening it against targets for which it has not yet been tested, such as viral proteins, specific kinases, or receptors involved in cancer and autoimmune diseases. This approach accelerates the identification of novel activities and mechanisms, paving the way for new pre-clinical investigations.

Q & A

Q. What are critical storage conditions to prevent glycosidic bond hydrolysis?

  • Answer : Store lyophilized samples at -80°C under argon. For solutions, use pH 6.0 citrate buffer and avoid freeze-thaw cycles, referencing stability data for nitrophenyl glucopyranosides in and .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.